Ácido 3-amino-4,5-dihidroxibenzoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

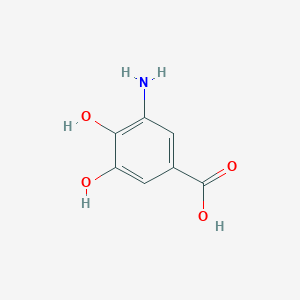

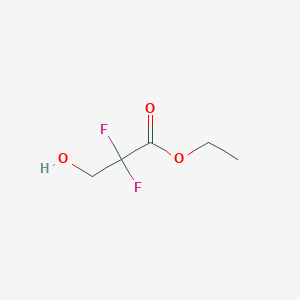

3-Amino-4,5-dihydroxybenzoic acid is a type of hydroxybenzoic acid, which is a group of phenolic acids. These compounds are aromatic carboxylic acids that contain a typical C6-C1 carbon skeleton structure . They are major aromatic secondary metabolites that impart food with typical organoleptic characteristics and link to many health benefits .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, 2,3-dihydroxybenzoic acid was synthesized using 2,3-dihydroxybenzoic acid as the initial material, via alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification .Molecular Structure Analysis

The molecular structure of 3-Amino-4,5-dihydroxybenzoic acid is similar to other hydroxybenzoic acids, which contain a typical C6-C1 carbon skeleton structure .Chemical Reactions Analysis

In a study, 3,5-dihydroxybenzoic acid (a carboxy-substituted resorcinol) was used as a probe for selective and ratiometric DA sensing .Physical and Chemical Properties Analysis

Hydroxybenzoic acids are found in a variety of plants like spices, vegetables, fruits, and grains. They are the major aromatic secondary metabolites that impart food with typical organoleptic characteristics .Aplicaciones Científicas De Investigación

- Investigaciones recientes se han centrado en mejorar la capacidad de ionización selectiva de glicanos del AHB mediante la adición de sodio (AHB dopado con sodio o AHB/Na). Esta modificación permite el análisis directo de O-glicanos, particularmente para glicopéptidos y glicoproteínas que contienen O-glicanos .

- El AHB sirve como precursor para la síntesis de productos químicos de alto valor añadido. Por ejemplo, se puede transformar en otros compuestos con aplicaciones farmacéuticas .

Espectrometría de masas de desorción/ionización láser asistida por matriz (MALDI-MS) para glicotipificación

Precursor para la síntesis química de alto valor

Mecanismo De Acción

Target of Action

3-Amino-4,5-dihydroxybenzoic acid is a type of hydroxybenzoic acid, which are major aromatic secondary metabolites It’s known that hydroxybenzoic acids have a wide range of targets due to their antioxidant capabilities .

Mode of Action

It’s known that hydroxybenzoic acids can influence metabolism, cellular signaling, and gene expression . They can activate various signaling pathways, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .

Biochemical Pathways

Hydroxybenzoic acids, including 3-Amino-4,5-dihydroxybenzoic acid, are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds . The metabolic pathways of primary metabolites in plant foods are also linked with metabolic pathways of secondary metabolites .

Pharmacokinetics

It’s known that the bioavailability of hydroxybenzoic acids can be influenced by factors such as oral delivery .

Result of Action

Hydroxybenzoic acids are known to have health benefits such as anti-inflammatory, antioxidant, anti-allergenic, immunoregulatory, antimicrobial, antiatherogenic, antithrombotic, antidiabetic, anticancer processes, and cardioprotective capabilities .

Action Environment

The action of 3-Amino-4,5-dihydroxybenzoic acid can be influenced by various environmental factors. For instance, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Amino-4,5-dihydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized as an intermediate of catabolic and anabolic pathways in some microorganisms . The nature of these interactions is complex and involves multiple biochemical pathways.

Cellular Effects

The effects of 3-Amino-4,5-dihydroxybenzoic acid on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate the Nrf2 signaling pathway that increases the expression of antioxidant enzymes, thereby decreasing oxidative stress and associated problems such as endothelial dysfunction .

Molecular Mechanism

At the molecular level, 3-Amino-4,5-dihydroxybenzoic acid exerts its effects through various mechanisms. It can bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms and is shuttled through the β-ketoadipate pathway to produce intermediates of the tricarboxylic acid cycle .

Metabolic Pathways

3-Amino-4,5-dihydroxybenzoic acid is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels . For instance, it is formed during the catabolism of quinate/shikimate in soil-dwelling organisms .

Subcellular Localization

Factors such as targeting signals or post-translational modifications that direct it to specific compartments or organelles could play a role .

Propiedades

IUPAC Name |

3-amino-4,5-dihydroxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,8H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQLYASRVXAFRI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

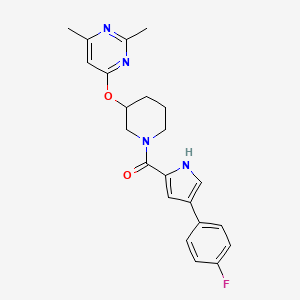

![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2361789.png)

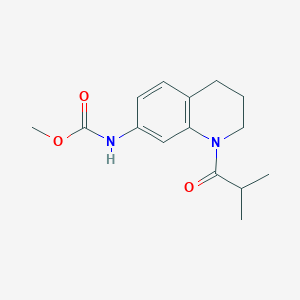

![Methyl 4-[({5-[5-(azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-2-methylphenyl}sulfonyl)amino]benzoate](/img/structure/B2361793.png)

![2-[[1-[2-(2,5-Dioxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2361796.png)

![tert-butyl N-[(1-hydroxycyclopentyl)methyl]-N-methylcarbamate](/img/structure/B2361797.png)

![3,3-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2361806.png)

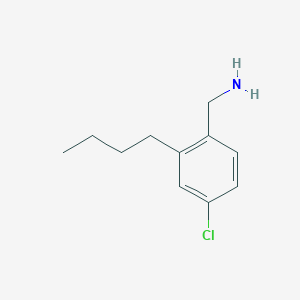

![(2S)-2-[(3,6-Dichloropyridine-2-carbonyl)amino]-4-methylpentanoic acid](/img/structure/B2361807.png)

![2-((3-chlorobenzyl)thio)-5-methyl-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2361810.png)

![2-[6-(2-Chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2361811.png)